molecular formula C15H22N4O B2485206 N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide CAS No. 2319803-15-9

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide

Cat. No. B2485206
CAS RN: 2319803-15-9
M. Wt: 274.368
InChI Key: AXQACAPGDIQJDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of quinazoline, a type of nitrogen-containing heterocycle, which is often found in various pharmaceuticals . It also contains a dimethylamino group and a cyclobutanecarboxamide group. These functional groups could potentially influence the compound’s reactivity and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the quinazoline, dimethylamino, and cyclobutanecarboxamide groups. These groups could potentially participate in various intermolecular interactions, influencing the compound’s overall structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups often participate in reactions like nucleophilic substitutions or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the dimethylamino group could potentially make this compound a base .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-19(2)15-16-9-11-8-12(6-7-13(11)18-15)17-14(20)10-4-3-5-10/h9-10,12H,3-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQACAPGDIQJDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl)cyclobutanecarboxamide

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